molecular formula C9H10O4 B8805987 4-Ethoxy-2,3-dihydroxybenzaldehyde CAS No. 757995-98-5

4-Ethoxy-2,3-dihydroxybenzaldehyde

Cat. No.: B8805987
CAS No.: 757995-98-5
M. Wt: 182.17 g/mol
InChI Key: WOSWBATZOUYEOH-UHFFFAOYSA-N
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Description

4-Ethoxy-2,3-dihydroxybenzaldehyde is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

757995-98-5

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

4-ethoxy-2,3-dihydroxybenzaldehyde

InChI

InChI=1S/C9H10O4/c1-2-13-7-4-3-6(5-10)8(11)9(7)12/h3-5,11-12H,2H2,1H3

InChI Key

WOSWBATZOUYEOH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)C=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of boron trichloride (3.34 mL, 3.34 mmol 1M in DCM, 1 eq) was added dropwise to a solution of 33 (0.80 g, 3.34 mmol) in DCM at room temperature. The reaction mixture was stirred for 2 hours at this temperature then a further one equivalent of boron trichloride (3.34 mL, 3.34 mmol, 1M in DCM) was added and the reaction mixture was stirred at room temperature overnight. The reaction mixture was cooled to 0° C. and saturated NaHCO3 aq. was added, then made acidic by the dropwise addition of conc. HCl. The reaction mixture was extracted with TBME (3×) and the organic phase was dried (Na2SO4) and concentrated in vacuo to give the crude product (1.4 g). Purification by column chromatography (SiO2 1:2 EtOAc:cyclohexane) gave 34 compound (0.46 g, 76%):
Quantity
3.34 mL
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reactant
Reaction Step One
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33
Quantity
0.8 g
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reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.34 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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